molecular formula C17H20N2O4S2 B2553119 N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034313-15-8

N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2553119
M. Wt: 380.48
InChI Key: SFYAMKSMSXRNGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to achieve the desired product. In the case of oxalamides, a novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method utilizes the classical Meinwald rearrangement and a new rearrangement sequence, which is operationally simple and high yielding. This provides a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and interactions. X-ray analysis has been used to determine the structure of a hydrolysis product, N-(2-hydroxyethyl)cytisinecarbothioamide, which was obtained from the reaction of 2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl isothiocyanate with alkaloid cytisine followed by partial or complete hydrolysis . This detailed structural information is essential for the study of molecular interactions and the design of new compounds with specific properties.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to the formation of new bonds and the creation of novel molecules with potential therapeutic applications. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. The biochemical characterization of these compounds has shown that they can block the enzyme's activity in vivo, which is significant for investigating the pathophysiological role of the kynurenine pathway after neuronal injury .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. These properties are important for the practical application of the compound in various fields, including pharmaceuticals. For example, N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide has been synthesized and found to be a potent and selective antagonist of the NR1A/2B NMDA receptor subtype, which suggests specific physical and chemical properties that allow it to interact with the receptor in a particular way .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research into compounds structurally related to "N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide" includes the synthesis and characterization of novel polythiophenes and azobenzene-containing polymers. These compounds are noted for their potential in creating advanced materials with specific optical and electronic properties. For instance, the work by Tapia et al. (2010) involves the synthesis of copolymers with thiophene units, showcasing their thermal, optical, and electrochemical characteristics, which could be instrumental in developing new materials for electronic devices (Tapia et al., 2010).

Antimicrobial and Anticancer Applications

Another significant area of application is in the pharmaceutical field, where derivatives of structurally similar compounds have been synthesized for evaluating their antimicrobial and anticancer activities. The synthesis of celecoxib derivatives, as discussed by Küçükgüzel et al. (2013), exemplifies this approach. These derivatives have been tested for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, indicating a broad spectrum of pharmacological activities that could lead to the development of new therapeutic agents (Küçükgüzel et al., 2013).

Material Science and Polymer Chemistry

The compound and its analogs find applications in material science, particularly in the synthesis of polymers with specific properties. For example, Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promise as potent anti-tumor agents. Such materials could be used in biomedical applications, including targeted cancer therapy (Gomha et al., 2016).

Electrochemical and Electrochromic Properties

Compounds with structural similarities to "N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide" are also explored for their electrochemical and electrochromic properties. Studies like those by Xu et al. (2016) focus on developing electrochromic materials that could be utilized in smart windows and displays, indicating the potential of these compounds in creating functional and adaptive materials (Xu et al., 2016).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-24-14-6-3-2-5-12(14)19-17(22)16(21)18-11-13(23-9-8-20)15-7-4-10-25-15/h2-7,10,13,20H,8-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYAMKSMSXRNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

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